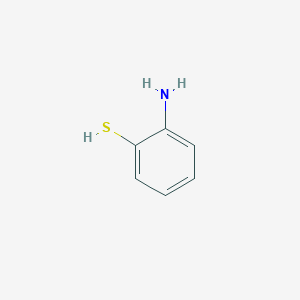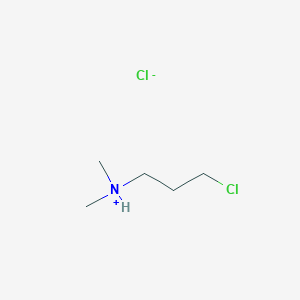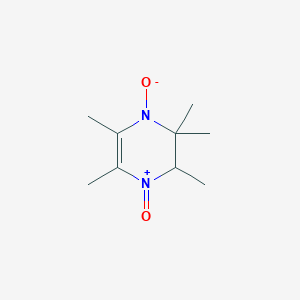
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide, commonly known as PQQ, is a redox cofactor that is involved in various biological functions. It was first discovered in 1979 as a growth factor for bacteria, and its importance in human health has been recognized only recently. PQQ is found in various food sources, including fermented soybeans, parsley, green peppers, kiwifruit, and green tea.
Mecanismo De Acción
PQQ acts as a redox cofactor and can participate in both one-electron and two-electron transfer reactions. It can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. PQQ can also activate the AMPK pathway, which plays a role in energy metabolism and mitochondrial biogenesis.
Efectos Bioquímicos Y Fisiológicos
PQQ has been shown to have various biochemical and physiological effects. It can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. PQQ can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PQQ has been found to improve cognitive function and memory in animal studies. It can also improve energy metabolism and increase endurance in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PQQ in lab experiments is its stability and solubility in water. PQQ can also be easily synthesized or obtained from natural sources. However, one limitation of using PQQ in lab experiments is its high cost compared to other antioxidants.
Direcciones Futuras
There are several future directions for PQQ research. One direction is to investigate the potential of PQQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the effects of PQQ on exercise performance and muscle function. PQQ's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity also needs further investigation. Additionally, the safety and efficacy of PQQ supplementation in humans need to be studied in more detail.
Conclusion
In conclusion, PQQ is a redox cofactor that has been shown to have various health benefits. It can reduce oxidative stress, inflammation, and improve energy metabolism. PQQ has potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and exercise performance. However, more research is needed to fully understand the mechanism of action and safety and efficacy of PQQ supplementation in humans.
Métodos De Síntesis
PQQ can be synthesized chemically or biologically. The chemical synthesis involves the reaction of 2,3,5,6-tetramethylpyrazine with nitrosylsulfuric acid to form PQQ. The biological synthesis involves the use of microorganisms such as Gluconobacter oxydans, which can produce PQQ through the oxidation of glucose.
Aplicaciones Científicas De Investigación
PQQ has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. PQQ has also been found to promote mitochondrial biogenesis, which is the process of creating new mitochondria in cells. Mitochondria are the powerhouses of cells and play a crucial role in energy production.
Propiedades
Número CAS |
152860-44-1 |
|---|---|
Nombre del producto |
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
Clave InChI |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
SMILES canónico |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



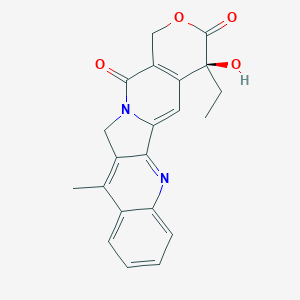
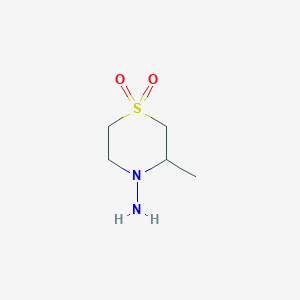
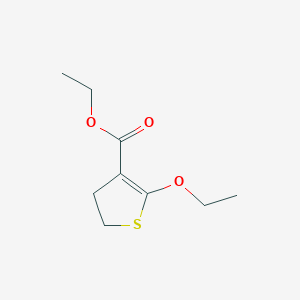
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
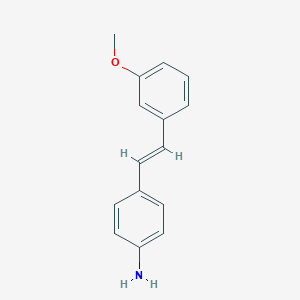
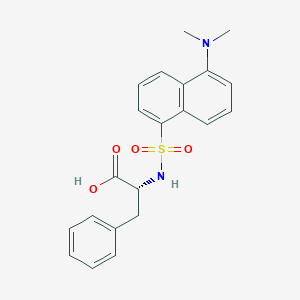
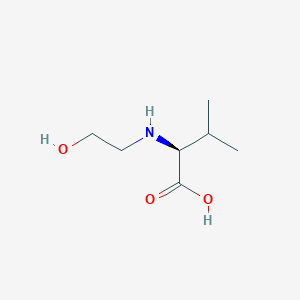
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
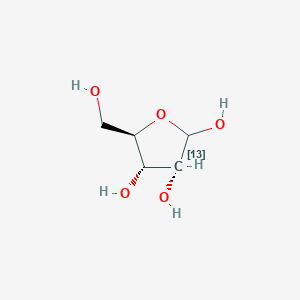
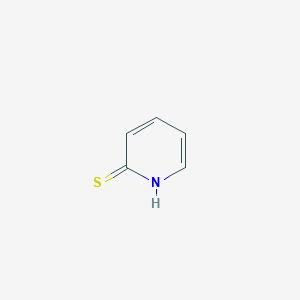
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

